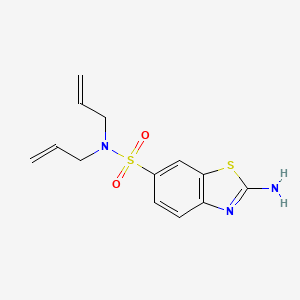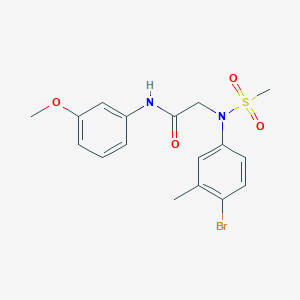
N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BMDP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. BMDP belongs to the class of cathinone derivatives, which are known for their stimulant and entactogenic effects.
Wirkmechanismus
N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in increased neurotransmission. N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide also acts as a 5-HT2A receptor agonist, which may contribute to its entactogenic effects.
Biochemical and Physiological Effects:
N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant and entactogenic effects. N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is a relatively new compound, and there is still much to be learned about its pharmacology and toxicology. One advantage of N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is its simple synthesis method, which makes it easy to produce in the laboratory. However, one limitation of N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is its lack of selectivity for specific neurotransmitter systems, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of depression, anxiety, and PTSD. Another area of interest is its neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders. Additionally, further research is needed to determine the long-term effects of N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide use and its potential for abuse.
Wissenschaftliche Forschungsanwendungen
N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a similar mechanism of action to other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs). N~2~-1,3-benzodioxol-5-yl-N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5S/c1-25(21,22)19(13-5-6-14-15(8-13)24-10-23-14)9-16(20)18-12-4-2-3-11(17)7-12/h2-8H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWKIRYWUIJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-1,3-benzodioxol-5-yl-N-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(2-chloro-5-methylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3508185.png)
![2-chloro-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide](/img/structure/B3508188.png)
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3508189.png)
![N-(3-fluorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3508196.png)
![4-chloro-3-{5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3508202.png)

![2-[(4-bromobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B3508211.png)
![3,5-di-tert-butyl-4-fluoro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B3508219.png)
![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoic acid](/img/structure/B3508236.png)
![2-{4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-methoxyphenoxy}acetamide](/img/structure/B3508244.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B3508248.png)
![N-(4-bromo-3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3508260.png)

